Home > Products > Screening Compounds P60370 > N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide -

N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Catalog Number: EVT-4219821
CAS Number:
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-Methylphenyl)-2-(3-nitrobenzamido)benzamide []

  • Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methylaniline. It was characterized via spectroscopic techniques and X-ray diffraction, revealing a crystal lattice stabilized by N–H···O and C–H···O hydrogen bonds. []

2. 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) [, ]

  • Compound Description: ICA-105574 is a potent activator of the hERG potassium channel. It achieves this effect primarily by eliminating hERG channel inactivation. ICA-105574 significantly impacts cardiac function by shortening action potential duration. [] Additionally, this compound significantly enhances the slow inactivation rate of human EAG1 channels. []

3. 4-[18F]Fluoro-3-nitro-N-(2-propyn-1-yl)benzamide ([18F]FNPB) []

  • Compound Description: [18F]FNPB is a radiolabeled benzamide derivative designed as a prosthetic group for efficient click labeling of peptides with fluorine-18. It demonstrates high stability in vitro, making it suitable for potential applications in positron emission tomography (PET) imaging. []

4. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide []

  • Compound Description: The crystal structure of this compound reveals a piperazine ring in a chair conformation and intramolecular hydrogen bonding. []

5. (-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) []

  • Compound Description: FLB 457 is a potent and stereospecific antagonist of the dopamine D2 receptor. Its biological activity is linked to its S-enantiomeric form, demonstrating the importance of stereochemistry in its pharmacological action. The molecule adopts a folded conformation stabilized by intramolecular hydrogen bonds. []

6. (-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463) []

  • Compound Description: FLB 463 is a close analogue of FLB 457, also exhibiting potent dopamine D2 receptor antagonism with high stereospecificity for the S-enantiomer. []

7. N-[(2RS,3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) [, ]

  • Compound Description: YM-09151-2 is a potent neuroleptic agent. Its structure is characterized by a six-membered ring formed through an intramolecular hydrogen bond between the amide nitrogen and the methoxy oxygen. [, ]

8. 3-Chloro-N-{2-[3,5-dibromo-4-(3-(dimethylamino)propoxy)phenyl]ethyl}-4-methoxybenzamide (PD) []

  • Compound Description: This compound is mentioned in a study exploring furanone derivatives as potential Eag-1 inhibitors for cancer treatment. While not a furanone itself, its inclusion suggests it may possess some inhibitory activity against this target. []

9. N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)aniline (DNTA) []

  • Compound Description: DNTA is included in a study focusing on the development of furanone derivatives as Eag-1 inhibitors for potential cancer therapies. []

10. 1-(Dimethylamino)-3-[4-(2-nitro-4-(trifluoromethyl)phenylamino)phenoxy]propan-2-ol (ZVS-08) []

  • Compound Description: ZVS-08 is investigated in a study centered around the development of furanone derivatives as potential Eag-1 inhibitors for cancer treatment. []

11. N-[(1-Butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride []

  • Compound Description: This lipophilic benzamide derivative demonstrates superior brain penetration compared to sulpiride, suggesting potential advantages in treating central nervous system disorders. []

12. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30) []

  • Compound Description: M30 is a major metabolite of the Bcl-2 inhibitor Venetoclax. It is formed through the nitro reduction of Venetoclax, likely facilitated by gut bacteria. []

13. 4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27) []

  • Compound Description: M27 represents a significant human metabolite of the Bcl-2 inhibitor Venetoclax. Its formation involves oxidation of the cyclohexenyl ring followed by cyclization. Primarily generated by CYP3A4, this metabolite is considered disproportionate in humans compared to other species. []

14. (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024) []

  • Compound Description: AN-024 is synthesized through a multi-step process starting from 4-methyl-2-nitroaniline. []

15. 2-(3-Methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1) []

  • Compound Description: JJC-1 exhibits notable cytotoxic effects against several cancer cell lines, particularly leukemia cells. Mechanistic studies suggest it induces G2/M cell cycle arrest and apoptosis. []

16. (RS)-2-Chloro-5-hydroxy-phenylglycine []

  • Compound Description: This compound, an agonist of the metabotropic glutamate receptor 5 (mGluR5), displays anti-inflammatory effects by inhibiting neurodegeneration and neuroinflammation following traumatic brain injury. []

17. 4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B) [, ]

  • Compound Description: SB-772077-B, an aminofurazan-based Rho kinase inhibitor, displays potent vasodilatory and anti-inflammatory properties. It effectively lowers pulmonary arterial pressure, making it a potential therapeutic agent for pulmonary hypertension. [] It also potently inhibits ROCK enzymatic activity and demonstrates significant effects on the vasculature. []

18. N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide (GSK269962A) []

  • Compound Description: GSK269962A is another aminofurazan-based ROCK inhibitor with potent anti-inflammatory and vasodilatory effects. Its ability to reduce systemic blood pressure makes it a promising candidate for treating hypertension. []

19. (±)-Cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide (U-54494A) []

  • Compound Description: U-54494A serves as a prototype compound in studying benzamide analogues for anticonvulsant activity and sodium channel blocking capabilities. []

20. N-[2-(1-Pyrrolidinyl)cyclohexyl]benzamide (U-49524E) []

  • Compound Description: U-49524E exhibits anticonvulsant activity by effectively blocking voltage-gated sodium channels, a mechanism crucial for controlling neuronal excitability. []

Properties

Product Name

N-(2-ethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

IUPAC Name

N-(2-ethoxyphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C19H21N3O4/c1-2-26-18-8-4-3-7-15(18)20-19(23)14-9-10-16(17(13-14)22(24)25)21-11-5-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,20,23)

InChI Key

WBLBMIDQISLLEQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.